molecular formula C13H7BrCl2N2O3 B4304837 [3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DICHLOROPHENYL) ETHER

[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DICHLOROPHENYL) ETHER

Cat. No.: B4304837
M. Wt: 390.0 g/mol
InChI Key: KGXHFNKOPVTCEJ-UHFFFAOYSA-N
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Description

[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DICHLOROPHENYL) ETHER is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DICHLOROPHENYL) ETHER typically involves the following steps:

    Formation of the Furyl Bromide: The starting material, 2-furyl bromide, is synthesized by bromination of furan using bromine in the presence of a catalyst.

    Formation of the Oxadiazole Ring: The furyl bromide is then reacted with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is further cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring.

    Attachment of the Dichlorophenoxy Group: The final step involves the reaction of the oxadiazole intermediate with 2,3-dichlorophenol in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DICHLOROPHENYL) ETHER can undergo various chemical reactions, including:

    Oxidation: The furyl ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The bromine atom on the furyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted furyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DICHLOROPHENYL) ETHER would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(5-bromo-2-furyl)-1,2,4-oxadiazole: Lacks the dichlorophenoxy group.

    5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole: Lacks the furyl bromide group.

    3-(5-chloro-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole: Has a chlorine atom instead of a bromine atom on the furyl ring.

Uniqueness

The presence of both the 5-bromo-2-furyl and 2,3-dichlorophenoxy groups in [3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DICHLOROPHENYL) ETHER may confer unique properties such as enhanced biological activity or specific chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2N2O3/c14-10-5-4-9(20-10)13-17-11(21-18-13)6-19-8-3-1-2-7(15)12(8)16/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXHFNKOPVTCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DICHLOROPHENYL) ETHER
Reactant of Route 2
Reactant of Route 2
[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DICHLOROPHENYL) ETHER
Reactant of Route 3
[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DICHLOROPHENYL) ETHER
Reactant of Route 4
Reactant of Route 4
[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DICHLOROPHENYL) ETHER
Reactant of Route 5
[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DICHLOROPHENYL) ETHER
Reactant of Route 6
[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DICHLOROPHENYL) ETHER

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